2(3H)-Furanone, dihydro-5-hydroxy-4-(4-(methylsulfonyl)phenyl)-3-phenyl-
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Overview
Description
2(3H)-Furanone, dihydro-5-hydroxy-4-(4-(methylsulfonyl)phenyl)-3-phenyl- is a complex organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes a furanone ring, a hydroxyl group, and two phenyl groups, one of which is substituted with a methylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-5-hydroxy-4-(4-(methylsulfonyl)phenyl)-3-phenyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furanone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-keto acid or an α,β-unsaturated carbonyl compound.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Phenyl Group Substitution: The phenyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions, using appropriate phenyl derivatives.
Methylsulfonyl Substitution: The methylsulfonyl group can be introduced through sulfonation reactions, using reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, dihydro-5-hydroxy-4-(4-(methylsulfonyl)phenyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The furanone ring can be reduced to a dihydrofuranone using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Friedel-Crafts alkylation or acylation reagents, sulfonation reagents like methylsulfonyl chloride.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydrofuranone derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2(3H)-Furanone, dihydro-5-hydroxy-4-(4-(methylsulfonyl)phenyl)-3-phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, dihydro-5-hydroxy-4-(4-(methylsulfonyl)phenyl)-3-phenyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the furanone ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Furanone, dihydro-5-hydroxy-4-phenyl-3-phenyl-: Lacks the methylsulfonyl group.
2(3H)-Furanone, dihydro-5-hydroxy-4-(4-methylphenyl)-3-phenyl-: Contains a methyl group instead of a methylsulfonyl group.
2(3H)-Furanone, dihydro-5-hydroxy-4-(4-chlorophenyl)-3-phenyl-: Contains a chlorine atom instead of a methylsulfonyl group.
Uniqueness
The presence of the methylsulfonyl group in 2(3H)-Furanone, dihydro-5-hydroxy-4-(4-(methylsulfonyl)phenyl)-3-phenyl- imparts unique chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
673458-21-4 |
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Molecular Formula |
C17H16O5S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-hydroxy-4-(4-methylsulfonylphenyl)-3-phenyloxolan-2-one |
InChI |
InChI=1S/C17H16O5S/c1-23(20,21)13-9-7-12(8-10-13)15-14(16(18)22-17(15)19)11-5-3-2-4-6-11/h2-10,14-15,17,19H,1H3 |
InChI Key |
KETRNDQFHQCNAX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2C(C(=O)OC2O)C3=CC=CC=C3 |
Origin of Product |
United States |
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